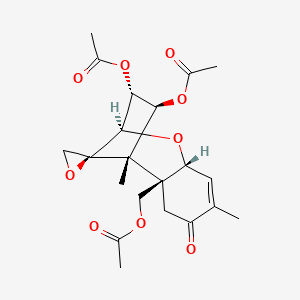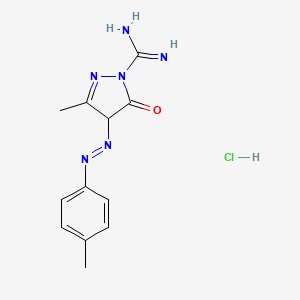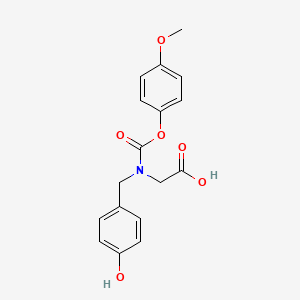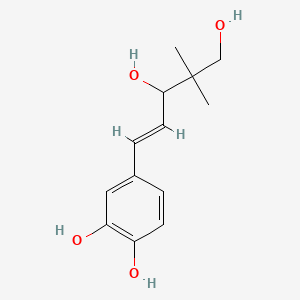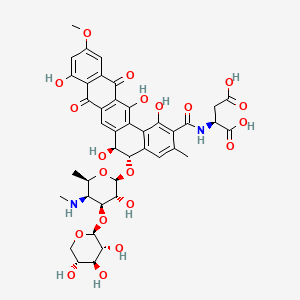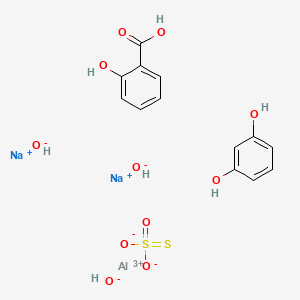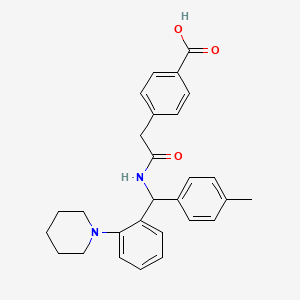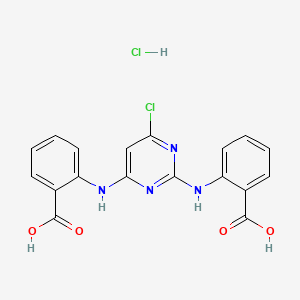
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of a spiro-fused oxaspirodecane ring system with a chlorobenzoyl and methyl substituent. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-phenyl-1-oxaspiro(4.5)dec-3-en-2-one with 4-chlorobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- involves its interaction with specific molecular targets. The chlorobenzoyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- can be compared with similar compounds such as:
4-phenoxy-1-oxaspiro(4.5)dec-3-en-2-one: This compound lacks the chlorobenzoyl group, resulting in different chemical reactivity and biological activity.
4-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-3-en-2-one: The presence of a pyrrolidinyl group instead of a chlorobenzoyl group alters its interaction with molecular targets and its overall properties.
The uniqueness of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological characteristics.
Propriétés
Numéro CAS |
86560-08-9 |
|---|---|
Formule moléculaire |
C17H17ClO3 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
4-(4-chlorobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H17ClO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |
Clé InChI |
MEQBHSQVKSOTHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


